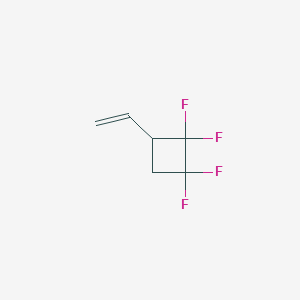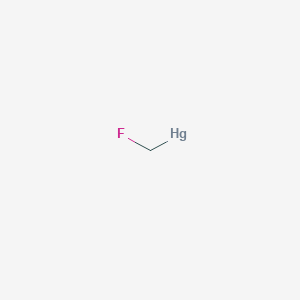
Fluoromethylmercury
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fluoromethylmercury is an organomercury compound where a fluoromethyl group is bonded to a mercury atom This compound is of interest due to its unique chemical properties and potential applications in various fields
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Fluoromethylmercury can be synthesized through the reaction of methylmercury chloride with a fluorinating agent such as silver fluoride. The reaction typically occurs under anhydrous conditions to prevent the decomposition of the product. The general reaction is as follows:
CH3HgCl+AgF→CH3HgF+AgCl
Industrial Production Methods: Industrial production of this compound is not common due to its toxicity and the specialized conditions required for its synthesis. in a controlled laboratory setting, the synthesis can be scaled up by carefully managing the reaction conditions and using appropriate safety measures to handle the toxic reagents and products.
Analyse Chemischer Reaktionen
Types of Reactions: Fluoromethylmercury undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form mercury(II) fluoride and formaldehyde.
Reduction: Reduction reactions are less common due to the stability of the mercury-carbon bond.
Substitution: The fluorine atom in this compound can be substituted by other halogens or nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Substitution: Halogen exchange reactions can be carried out using halide salts like sodium chloride or potassium bromide.
Major Products Formed:
Oxidation: Mercury(II) fluoride and formaldehyde.
Substitution: Methylmercury halides (e.g., methylmercury chloride, methylmercury bromide).
Wissenschaftliche Forschungsanwendungen
Fluoromethylmercury has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organomercury compounds.
Biology: Studied for its interactions with biological molecules and its potential effects on cellular processes.
Medicine: Investigated for its potential use in diagnostic imaging and as a tool for studying mercury toxicity.
Industry: Limited industrial applications due to its toxicity, but it can be used in specialized chemical processes.
Wirkmechanismus
The mechanism by which fluoromethylmercury exerts its effects involves the interaction of the mercury atom with biological molecules, particularly thiol groups in proteins and enzymes. This interaction can disrupt normal cellular functions and lead to toxicity. The molecular targets include enzymes involved in cellular respiration and antioxidant defense, leading to oxidative stress and cellular damage.
Vergleich Mit ähnlichen Verbindungen
Fluoromethylmercury can be compared with other organomercury compounds such as methylmercury chloride, methylmercury bromide, and ethylmercury. The presence of the fluorine atom in this compound imparts unique chemical properties, such as increased stability and reactivity in certain reactions. Similar compounds include:
- Methylmercury chloride
- Methylmercury bromide
- Ethylmercury
This compound is unique due to its specific reactivity patterns and the influence of the fluorine atom on its chemical behavior.
Eigenschaften
CAS-Nummer |
420-08-6 |
|---|---|
Molekularformel |
CH2FHg |
Molekulargewicht |
233.62 g/mol |
IUPAC-Name |
fluoromethylmercury |
InChI |
InChI=1S/CH2F.Hg/c1-2;/h1H2; |
InChI-Schlüssel |
PLBPPKJNZYOGFM-UHFFFAOYSA-N |
Kanonische SMILES |
C(F)[Hg] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


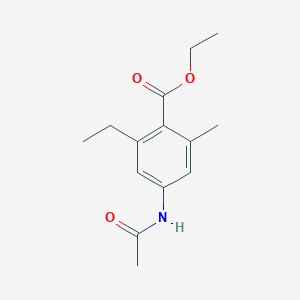
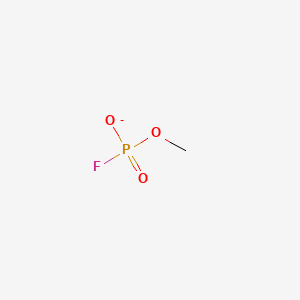
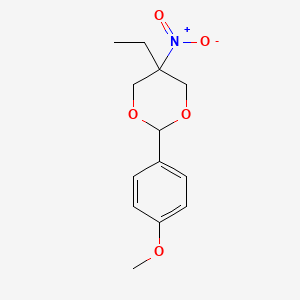
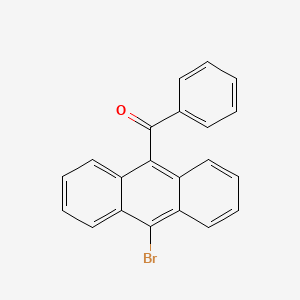
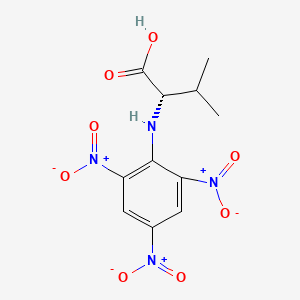
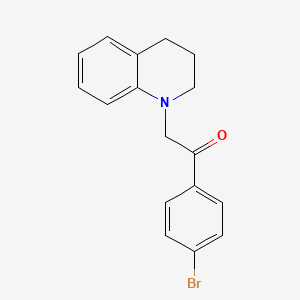
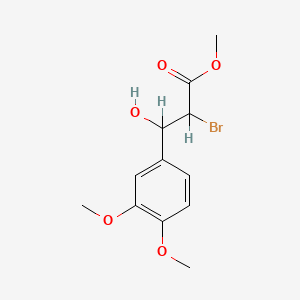
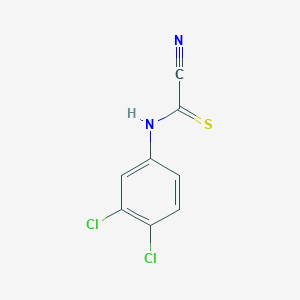


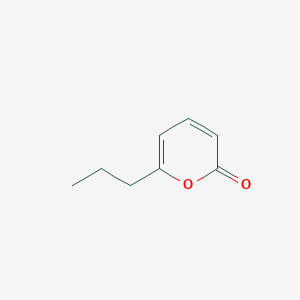
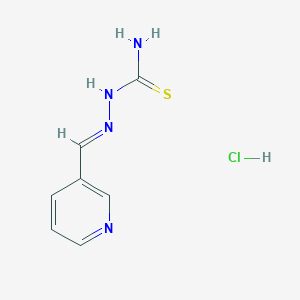
![N-[2-(2,4-dimethoxyphenyl)ethylidene]hydroxylamine](/img/structure/B14744836.png)
